molecular formula C5H6N2O B3021532 4-Amino-2-hydroxypyridine CAS No. 59315-45-6

4-Amino-2-hydroxypyridine

Cat. No.: B3021532
CAS No.: 59315-45-6
M. Wt: 110.11 g/mol
InChI Key: SBQVQYPJWLJRQT-UHFFFAOYSA-N
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Description

4-Amino-2-hydroxypyridine is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-Aminopyridin-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with voltage-gated potassium channels, where 4-Aminopyridin-2-ol acts as an inhibitor. This inhibition prolongs the action potential duration, leading to increased neurotransmitter release and enhanced neuronal signaling . Additionally, 4-Aminopyridin-2-ol has been shown to interact with lipid membranes, affecting their fluidity and permeability .

Cellular Effects

The effects of 4-Aminopyridin-2-ol on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, 4-Aminopyridin-2-ol enhances synaptic transmission by blocking potassium channels, which results in prolonged action potentials and increased neurotransmitter release . This compound also affects gene expression by modulating the activity of transcription factors such as the nuclear factor of activated T cells (NFAT), leading to changes in the expression of genes involved in cell survival and differentiation .

Molecular Mechanism

At the molecular level, 4-Aminopyridin-2-ol exerts its effects primarily through the inhibition of voltage-gated potassium channels. This inhibition leads to the elongation of action potentials and increased neurotransmitter release . The compound binds to the potassium channels, preventing the efflux of potassium ions and thereby prolonging the depolarized state of the neuron. This action enhances synaptic transmission and neuronal signaling . Additionally, 4-Aminopyridin-2-ol has been shown to stabilize myelin and oligodendrocyte precursor cells, contributing to its neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Aminopyridin-2-ol have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but its effects can vary over time. Short-term exposure to 4-Aminopyridin-2-ol results in immediate enhancement of synaptic transmission and neuronal signaling . Long-term exposure has been associated with potential neuroprotective effects, such as the stabilization of myelin and oligodendrocyte precursor cells . These effects are likely due to the compound’s ability to modulate gene expression and cellular signaling pathways over extended periods.

Dosage Effects in Animal Models

The effects of 4-Aminopyridin-2-ol in animal models are dose-dependent. At low doses, the compound enhances synaptic transmission and improves motor function in models of neurological disorders . At higher doses, 4-Aminopyridin-2-ol can exhibit toxic effects, including seizures and neurotoxicity . These adverse effects are likely due to excessive inhibition of potassium channels, leading to prolonged depolarization and excitotoxicity. Therefore, careful dosage optimization is crucial when using 4-Aminopyridin-2-ol in experimental settings.

Metabolic Pathways

4-Aminopyridin-2-ol is involved in several metabolic pathways, primarily related to its interaction with enzymes and cofactors. The compound is metabolized by liver enzymes, including cytochrome P450, which facilitates its breakdown and elimination from the body . Additionally, 4-Aminopyridin-2-ol can influence metabolic flux by modulating the activity of key enzymes involved in neurotransmitter synthesis and degradation . This modulation can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 4-Aminopyridin-2-ol is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It is also distributed to other tissues, where it interacts with specific transporters and binding proteins that facilitate its uptake and accumulation . These interactions can influence the localization and concentration of 4-Aminopyridin-2-ol within different cellular compartments.

Subcellular Localization

The subcellular localization of 4-Aminopyridin-2-ol is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with potassium channels and other cellular components . Additionally, 4-Aminopyridin-2-ol can be found in the nucleus, where it modulates gene expression by influencing the activity of transcription factors . The localization of 4-Aminopyridin-2-ol is likely regulated by specific targeting signals and post-translational modifications that direct it to different cellular compartments.

Properties

IUPAC Name

4-amino-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-4-1-2-7-5(8)3-4/h1-3H,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQVQYPJWLJRQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30959572
Record name 4-Aminopyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59315-45-6, 38767-72-5
Record name 4-Amino-2-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59315-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminopyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1,2-dihydropyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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